molecular formula C15H23ClN2O2 B14016127 Tert-butyl ((3R,4S)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride

Tert-butyl ((3R,4S)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride

Cat. No.: B14016127
M. Wt: 298.81 g/mol
InChI Key: WGBYWHGKGNGNNX-KZCZEQIWSA-N
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Description

Tert-butyl ((3R,4S)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride is a chemical compound that features a tert-butyl group, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((3R,4S)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride typically involves the protection of the amine group in the pyrrolidine ring with a tert-butyl carbamate group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like methanol at room temperature .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group.

    Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Products may include phenyl ketones or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted pyrrolidine derivatives are the primary products.

Scientific Research Applications

Tert-butyl ((3R,4S)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Tert-butyl ((3R,4S)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-hydroxyphenyl)carbamate
  • Tert-butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate

Uniqueness

Tert-butyl ((3R,4S)-4-phenylpyrrolidin-3-YL)carbamate hydrochloride is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and medicinal applications where these functional groups are advantageous.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11;/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18);1H/t12-,13+;/m1./s1

InChI Key

WGBYWHGKGNGNNX-KZCZEQIWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=CC=C2.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2.Cl

Origin of Product

United States

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